1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine is an organic compound with the molecular formula C15H16FNO2 It is a derivative of ethanamine, featuring a fluoro and methoxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine can be synthesized through a multi-step process involving the following key steps:
Formation of the Fluoro-Methoxy Phenyl Intermediate: This step involves the introduction of a fluoro group onto a methoxy-substituted phenyl ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.
Etherification: The intermediate is then subjected to etherification with 4-methoxybenzyl alcohol under acidic conditions to form the desired methoxyphenyl ether.
Reductive Amination: The final step involves the reductive amination of the ether intermediate with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to its potential therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-1-(4-methoxyphenyl)ethylamine
- 1-(5-Fluoro-2-(4-fluorophenoxy)phenyl)-N-methylmethanamine
- 4-Methoxyphenylboronic acid
Comparison: 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable scaffold for drug design and material synthesis.
Eigenschaften
Molekularformel |
C16H18FNO2 |
---|---|
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
1-[5-fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine |
InChI |
InChI=1S/C16H18FNO2/c1-11(18)15-9-13(17)5-8-16(15)20-10-12-3-6-14(19-2)7-4-12/h3-9,11H,10,18H2,1-2H3 |
InChI-Schlüssel |
NFZQRBLOCNIWHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.